molecular formula C15H15BrClNO3 B2552371 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol CAS No. 329778-94-1

4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol

Cat. No.: B2552371
CAS No.: 329778-94-1
M. Wt: 372.64
InChI Key: LIRVVIJTBOOFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol is an organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, making it a highly functionalized aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-bromo-2-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino group is further reacted with 5-chloro-2-methoxybenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like tin(II) chloride or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxyaniline
  • 5-Chloro-2-methoxyaniline
  • 4-Bromo-2-chloro-5-methoxyaniline

Uniqueness

4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO3/c1-20-13-4-3-11(17)7-12(13)18-8-9-5-10(16)6-14(21-2)15(9)19/h3-7,18-19H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRVVIJTBOOFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC2=C(C(=CC(=C2)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.